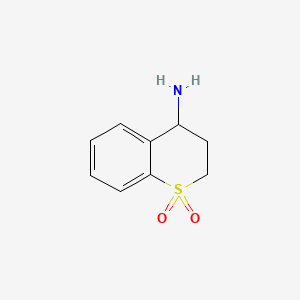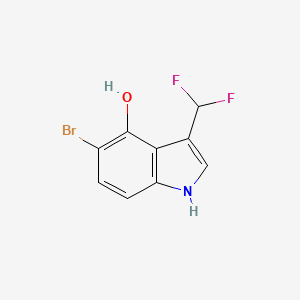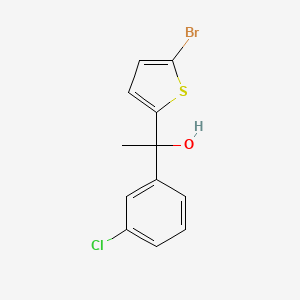![molecular formula C29H51N6O8P B12076391 [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-2-氨基-3-羟基-18-[(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸酯是一种复杂的有机化合物,由于其独特的结构特性和潜在的应用,在科学研究中引起了极大的兴趣。该化合物以存在硝基苯并噁二唑部分为特征,该部分赋予荧光性,使其在各种生物学和化学研究中都很有用。
准备方法
合成路线和反应条件
[(E)-2-氨基-3-羟基-18-[(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸酯的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
硝基苯并噁二唑部分的形成: 这是通过硝化和随后的环化反应实现的。
十八碳-4-烯基链的连接: 这涉及一系列偶联反应,通常使用钯催化的交叉偶联技术。
磷酸基团的引入: 此步骤通常涉及使用诸如氧氯化磷或磷酸衍生物的试剂进行磷酸化反应。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产率和纯度。可以采用诸如连续流合成和使用自动化反应器等技术来有效地扩大生产过程。
化学反应分析
反应类型
[(E)-2-氨基-3-羟基-18-[(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸酯会发生各种化学反应,包括:
氧化: 氨基和羟基可以在特定条件下被氧化。
还原: 硝基可以在催化剂存在下使用氢气等还原剂还原为氨基。
取代: 该化合物可以进行亲核取代反应,特别是在硝基苯并噁二唑部分。
常用试剂和条件
氧化: 诸如高锰酸钾或三氧化铬之类的试剂。
还原: 催化剂如钯碳 (Pd/C) 与氢气。
取代: 在碱性条件下胺或硫醇之类的亲核试剂。
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,硝基的还原产生氨基衍生物,而羟基的氧化可以产生酮或醛。
科学研究应用
[(E)-2-氨基-3-羟基-18-[(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸酯在科学研究中具有广泛的应用:
化学: 用作荧光探针来研究分子相互作用和反应机理。
生物学: 用于成像研究以跟踪细胞过程和监测活细胞中分子的摄取。
医学: 研究其在诊断成像中的潜在应用,以及作为靶向药物递送系统中的治疗剂。
工业: 由于其荧光特性,在生物传感器和其他分析装置的开发中得到应用。
作用机理
[(E)-2-氨基-3-羟基-18-[(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸酯的作用机理涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可以与蛋白质、核酸和其他生物分子结合,使其可用作各种测定中的探针。
途径: 它可以参与与细胞摄取和代谢相关的信号通路,使其在研究这些过程中很有用。
作用机制
The mechanism of action of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, allowing it to be used as a probe in various assays.
Pathways Involved: It can participate in signaling pathways related to cellular uptake and metabolism, making it useful in studying these processes.
相似化合物的比较
[(E)-2-氨基-3-羟基-18-[(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸酯由于其独特的结构特征和荧光特性而独一无二。类似的化合物包括:
2-NBDG (2-脱氧-2-[7-硝基-2,1,3-苯并噁二唑-4-基]氨基-D-葡萄糖): 用作细胞摄取研究中的葡萄糖类似物.
6-NBDG (6-脱氧-6-[7-硝基-2,1,3-苯并噁二唑-4-基]氨基-D-葡萄糖): 另一种具有类似应用的葡萄糖类似物.
NBD-PC (1-棕榈酰基-2-[7-硝基-2,1,3-苯并噁二唑-4-基]氨基-十六烷酰基-sn-甘油-3-磷酸胆碱): 用于脂类研究和膜研究.
这些化合物共享硝基苯并噁二唑部分,该部分赋予荧光性,但它们在特定官能团和应用方面有所不同。
属性
分子式 |
C29H51N6O8P |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+ |
InChI 键 |
CWOUDMPUCLFRKA-BMRADRMJSA-N |
手性 SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
规范 SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)




![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)

